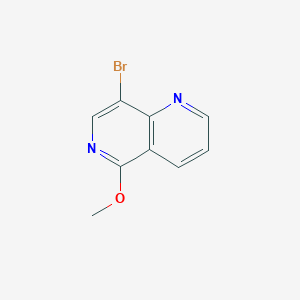

8-Bromo-5-methoxy-1,6-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

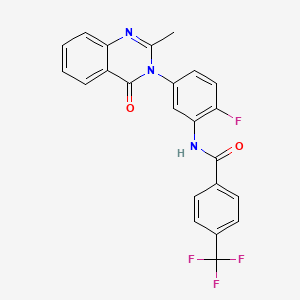

“8-Bromo-5-methoxy-1,6-naphthyridine” is a chemical compound with the CAS Number: 917474-63-6 . It has a molecular weight of 239.07 and its linear formula is C9H7BrN2O . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “8-Bromo-5-methoxy-1,6-naphthyridine” and its derivatives has been a topic of interest in recent years . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .

Molecular Structure Analysis

The molecular structure of “8-Bromo-5-methoxy-1,6-naphthyridine” is represented by the linear formula C9H7BrN2O .

Physical And Chemical Properties Analysis

“8-Bromo-5-methoxy-1,6-naphthyridine” is a solid at room temperature . It has a molecular weight of 239.07 .

科学的研究の応用

Organic Synthesis Methodologies

Naphthyridine derivatives, including those related to 8-Bromo-5-methoxy-1,6-naphthyridine, have been utilized in organic synthesis as intermediates for the development of various compounds. For instance, Xu and He (2010) described a practical synthesis method for 2-Bromo-6-methoxynaphthalene, highlighting its importance as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010). Similarly, Zlatoidský and Gabos (2009) outlined a synthesis approach for 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, demonstrating the versatility of naphthyridine derivatives in synthesizing heterocyclic compounds (P. Zlatoidský & Bálint Gabos, 2009).

Pharmaceutical Applications

Naphthyridine derivatives have shown promise in pharmaceutical research, especially in the development of anticancer and antibacterial agents. For instance, a novel naphthyridine derivative, named 3u, demonstrated potent anticancer activity in human melanoma A375 cells by inducing necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018). Another study reported the synthesis and evaluation of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents, showing that 8-methoxyquinolones had antibacterial activity comparable to the most active 8-substituted compounds, with a reduction in potential side effects (J. Sánchez et al., 1995).

Catalytic and Material Science Applications

Naphthyridine derivatives have also been explored for their catalytic activities and applications in material science. Moya et al. (2013) synthesized a series of ruthenium (II) carbonyl complexes containing naphthyridine and acetylacetonate ligands, revealing their good catalytic activity in the hydrogen transfer reaction, which could be beneficial for various industrial applications (S. Moya et al., 2013).

Safety and Hazards

作用機序

Target of Action

It is known that 1,6-naphthyridines, the class of compounds to which 8-bromo-5-methoxy-1,6-naphthyridine belongs, have a wide range of pharmacological applications, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that 1,6-naphthyridines interact with various targets to exert their effects

Biochemical Pathways

Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple pathways might be affected .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 8-Bromo-5-methoxy-1,6-naphthyridine may have good bioavailability.

Result of Action

Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored in a sealed container in a dry room at room temperature .

特性

IUPAC Name |

8-bromo-5-methoxy-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDZGUZMINUMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-methoxy-1,6-naphthyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2692126.png)

![Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2692127.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate](/img/structure/B2692133.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2692135.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate](/img/structure/B2692137.png)

![N-cyclohexyl-3-[1-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2692138.png)

![8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692144.png)